molecular formula C11H12BrFO2 B2812840 Ethyl 2-bromo-3-(4-fluorophenyl)propanoate CAS No. 448216-77-1

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate

Cat. No.: B2812840
CAS No.: 448216-77-1
M. Wt: 275.117
InChI Key: QLVWDFCNACXBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated ester. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be synthesized through several methods. One common route involves the bromination of ethyl 3-(4-fluorophenyl)propanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Products vary based on the nucleophile used, such as ethyl 3-(4-fluorophenyl)propanoate when hydroxide is the nucleophile.

    Reduction: Ethyl 2-bromo-3-(4-fluorophenyl)propanol.

    Oxidation: 2-bromo-3-(4-fluorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be compared with other halogenated esters such as:

    Ethyl 2-chloro-3-(4-fluorophenyl)propanoate: Similar structure but contains chlorine instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.

    Ethyl 2-bromo-3-(4-chlorophenyl)propanoate: Contains a chlorine atom on the phenyl ring instead of fluorine. This substitution can affect the compound’s electronic properties and reactivity.

    Ethyl 2-bromo-3-phenylpropanoate: Lacks the halogen substituent on the phenyl ring, leading to different chemical behavior and applications.

This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

ethyl 2-bromo-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVWDFCNACXBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.